Oxypertine

Description

OXYPERTINE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for psychosis.

was heading 1975-94 (see under INDOLES 1975-90); use PIPERAZINES to search OXYPERTINE 1975-94; antipsychotic agent also used in severe depression; it has potentially dangerous side effects

Structure

3D Structure

Properties

IUPAC Name |

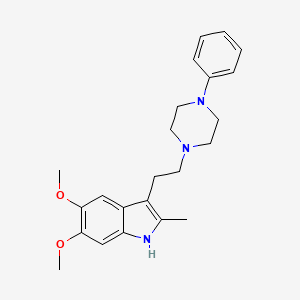

5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18/h4-8,15-16,24H,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWPUUGSGHNIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165185 | |

| Record name | Oxypertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-87-7 | |

| Record name | Oxypertine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypertine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxypertine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxypertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxypertine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JGL4G25R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Oxypertine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypertine is a psychotropic agent, historically classified as an antipsychotic, with a multifaceted mechanism of action primarily centered on the modulation of dopaminergic and serotonergic neurotransmitter systems. This technical guide delineates the core pharmacological activities of oxypertine, presenting its receptor binding profile, downstream signaling effects, and its role in catecholamine depletion. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate replication and further investigation. Visual diagrams of the principal signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of oxypertine's molecular interactions.

Core Mechanism of Action

Oxypertine exerts its therapeutic effects through a combination of receptor antagonism and neurotransmitter depletion. It is characterized by its affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, acting as an antagonist at these sites[1][2]. This dual antagonism is a hallmark of many atypical antipsychotic medications and is believed to contribute to both its antipsychotic efficacy and its side effect profile[1][2]. Furthermore, oxypertine is known to deplete catecholamines, specifically norepinephrine (B1679862) and dopamine, which distinguishes its pharmacological profile[3].

Receptor Binding Profile

Oxypertine's interaction with various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor | Ki (nM) | Species | Reference |

| Dopamine D2 | 30 | Not Specified | [4] |

| Serotonin 5-HT2A | 8.6 | Not Specified | [4] |

This table will be expanded as more comprehensive binding data for oxypertine across a wider range of receptors (including other dopamine and serotonin subtypes, as well as adrenergic, histaminergic, and muscarinic receptors) becomes available through further research.

Signaling Pathways

The antagonism of dopamine D2 and serotonin 5-HT2A receptors by oxypertine leads to the modulation of distinct intracellular signaling cascades.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins[5][6]. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity[6]. As an antagonist, oxypertine binds to the D2 receptor without activating it, thereby blocking the inhibitory effect of dopamine on adenylyl cyclase[1][2]. This disinhibition can lead to a normalization of cAMP levels in dopamine-hyperactive states.

Beyond the canonical G-protein pathway, D2 receptors can also signal through β-arrestin-dependent pathways[5]. The specific effects of oxypertine on these biased signaling pathways have not been fully elucidated.

Serotonin 5-HT2A Receptor Antagonism

The serotonin 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins[7][8]. Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[7][8]. IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Oxypertine's antagonism at the 5-HT2A receptor blocks these downstream signaling events[4][8].

Catecholamine Depletion

A key feature of oxypertine's mechanism is its ability to deplete presynaptic stores of catecholamines, namely dopamine and norepinephrine[3]. This action is thought to be mediated by the inhibition of the vesicular monoamine transporter 2 (VMAT2)[9][10][11][12]. VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release[10][12]. By inhibiting VMAT2, oxypertine prevents the loading of dopamine and norepinephrine into these vesicles, leaving them susceptible to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a reduction in the amount of neurotransmitter available for release into the synaptic cleft.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of oxypertine.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of oxypertine for various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest or tissue homogenates rich in the target receptor are used. The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors[13]. The final membrane preparation is resuspended in an assay buffer.

-

Competitive Binding: A fixed concentration of a specific radioligand (a radioactively labeled molecule with high affinity for the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (oxypertine)[14][15].

-

Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium[13].

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through[13][14].

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

In Vitro Catecholamine Release Assay

Objective: To measure the effect of oxypertine on the release and depletion of catecholamines from neuronal preparations.

General Protocol:

-

Tissue Preparation: Brain regions rich in catecholaminergic neurons, such as the striatum or hypothalamus, are dissected from laboratory animals (e.g., rats)[17]. The tissue is sliced or synaptosomes are prepared.

-

Loading with Radiotracer (Optional): The tissue preparations can be incubated with a radiolabeled catecholamine (e.g., [3H]-dopamine or [3H]-norepinephrine) to allow for its uptake into the neurons.

-

Superfusion/Incubation: The tissue is placed in a superfusion chamber or incubation vial and continuously perfused with or incubated in a physiological buffer.

-

Drug Application: After a baseline period, oxypertine is introduced into the buffer at various concentrations.

-

Sample Collection: Fractions of the superfusate or aliquots of the incubation medium are collected at regular intervals.

-

Quantification of Catecholamines: The concentration of endogenous catecholamines or the amount of radioactivity in the collected fractions is measured. For endogenous catecholamines, high-performance liquid chromatography with electrochemical detection (HPLC-ED) is a common method[17][18][19]. For radiolabeled catecholamines, liquid scintillation counting is used.

-

Data Analysis: The amount of catecholamine released over time is plotted, and the effect of oxypertine on both basal and stimulated (e.g., by high potassium) release is determined. A decrease in the total amount of releasable catecholamines indicates depletion.

Conclusion

Oxypertine's mechanism of action is characterized by a dual engagement of the dopaminergic and serotonergic systems through D2 and 5-HT2A receptor antagonism, complemented by a distinct capacity to deplete presynaptic catecholamine stores, likely via VMAT2 inhibition. This combination of pharmacological effects provides a basis for its observed antipsychotic and anxiolytic properties. Further research is warranted to establish a more comprehensive receptor binding profile, to definitively elucidate the molecular mechanism of catecholamine depletion, and to explore the nuances of its impact on downstream signaling cascades. The experimental frameworks provided herein offer a foundation for such future investigations, which will be critical for a more complete understanding of oxypertine's therapeutic potential and for the development of novel psychotropic agents with refined mechanisms of action.

References

- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. medkoo.com [medkoo.com]

- 3. Differential monoamine depletion by oxypertine in nerve terminals. Granulated synaptic vesicles in relation to depletion of norepinephrine, dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

- 9. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The vesicular monoamine transporter 2: an underexplored pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. cdn-links.lww.com [cdn-links.lww.com]

- 17. Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Oxypertine's Interaction with the Serotonin 5-HT2 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of oxypertine to the serotonin (B10506) 5-HT2 receptor. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to Oxypertine and the 5-HT2 Receptor

Oxypertine is a psychotropic drug, chemically classified as a substituted tryptamine (B22526) and phenylpiperazine derivative, that has been used as an antipsychotic.[1] Its mechanism of action involves the modulation of several key neurotransmitter systems in the brain, including serotonin and dopamine (B1211576).[2][3] The serotonin 5-HT2 receptor family, a class of G protein-coupled receptors (GPCRs), is a primary target of oxypertine. This family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[4] Oxypertine acts as an antagonist at these receptors, blocking the binding of the endogenous ligand, serotonin.[2][3] This antagonism, particularly at the 5-HT2A receptor, is believed to contribute significantly to its antipsychotic effects.[2]

Quantitative Binding Affinity Data

Oxypertine exhibits high affinity for the serotonin 5-HT2 receptor. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The table below summarizes the reported binding affinity of oxypertine for the 5-HT2 receptor, along with its affinity for the dopamine D2 receptor for comparative purposes.

| Receptor | Ligand | Binding Affinity (Ki) |

| Serotonin 5-HT2 | Oxypertine | 8.6 nM[1] |

| Dopamine D2 | Oxypertine | 30 nM[1] |

Table 1: Binding affinities of Oxypertine.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq/11 signal transduction pathway.[4][5] Upon activation by an agonist like serotonin, the receptor initiates a conformational change that activates the Gαq protein. This activation triggers a cascade of intracellular events, primarily mediated by phospholipase C (PLC). Oxypertine, as an antagonist, blocks this initial activation step.

Caption: Canonical Gq-coupled signaling pathway for the 5-HT2A receptor.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity (Ki) of oxypertine for the 5-HT2A receptor is determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (the "competitor," i.e., oxypertine) to displace a radiolabeled ligand that is specifically bound to the receptor.

4.1. Materials

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2A receptor, or homogenized brain tissue from a region with high 5-HT2A receptor density (e.g., rat frontal cortex).[6][7]

-

Radioligand: A high-affinity 5-HT2A receptor antagonist, typically tritiated ([³H]). A common choice is [³H]ketanserin.[8][9]

-

Competitor: Oxypertine, dissolved and serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT2A antagonist (e.g., 10 µM methysergide (B1194908) or unlabeled ketanserin) to determine the amount of non-specific binding of the radioligand.[10]

-

Buffers:

-

Equipment: 96-well microplates, cell harvester for filtration, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a scintillation counter.[7][11]

4.2. Methodology

-

Membrane Preparation:

-

Harvest cells or dissect tissue and place in ice-cold lysis buffer.

-

Homogenize the sample using a tissue homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[11]

-

-

Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[11]

-

To separate sets of wells, add:

-

Total Binding: Membrane preparation, a fixed concentration of [³H]ketanserin (typically near its Kd value, e.g., 0.5 nM), and assay buffer.[8][11]

-

Competitor Binding: Membrane preparation, [³H]ketanserin, and varying concentrations of oxypertine.

-

Non-specific Binding: Membrane preparation, [³H]ketanserin, and a saturating concentration of a non-radiolabeled antagonist.[10]

-

-

Incubate the plates for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation to reach binding equilibrium.[11]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]

-

4.3. Data Analysis

-

Calculate Specific Binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the oxypertine concentration. This will generate a sigmoidal competition curve.

-

Use non-linear regression analysis to fit the curve and determine the IC50 value , which is the concentration of oxypertine that displaces 50% of the specifically bound radioligand.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[12]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Caption: Workflow for a radioligand competition binding assay.

References

- 1. Oxypertine - Wikipedia [en.wikipedia.org]

- 2. What is Oxypertine used for? [synapse.patsnap.com]

- 3. What is the mechanism of Oxypertine? [synapse.patsnap.com]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. cdn-links.lww.com [cdn-links.lww.com]

Oxypertine as a Catecholamine Depleting Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypertine, a phenylpiperazine derivative of the "pertine" class of antipsychotic and antidepressant agents, has a distinct pharmacological profile characterized by its ability to deplete catecholamines. Historically used in the treatment of schizophrenia, its mechanism of action involves the modulation of multiple neurotransmitter systems, with a significant impact on dopamine (B1211576) and norepinephrine (B1679862) levels. This technical guide provides a comprehensive overview of oxypertine's core function as a catecholamine depleting agent. It summarizes quantitative data on its neurochemical effects, details relevant experimental protocols for its study, and presents visual representations of its mechanistic pathways to support further research and drug development endeavors.

Introduction

Oxypertine (1-[2-(5,6-dimethoxy-2-methyl-3-indole) ethyl]-4-phenylpiperazine) is a psychotropic drug that has been investigated for its efficacy in treating schizophrenia and other psychiatric disorders.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes antagonism of serotonin (B10506) 5-HT2 and dopamine D2 receptors, as well as a notable capacity to deplete central stores of catecholamines, namely norepinephrine (NE) and dopamine (DA).[2] This latter characteristic, similar to the action of established agents like reserpine (B192253) and tetrabenazine, distinguishes oxypertine from many other antipsychotics and is the central focus of this guide. Understanding the nuances of its catecholamine-depleting properties is crucial for elucidating its full therapeutic potential and informing the development of novel therapeutics targeting monoaminergic systems.

Mechanism of Action: Catecholamine Depletion

Beyond its VMAT2-mediated effects, oxypertine also exhibits antagonist activity at postsynaptic dopamine D2 receptors (Ki = 30 nM) and serotonin 5-HT2 receptors (Ki = 8.6 nM).[2] This dual action of presynaptic depletion and postsynaptic blockade contributes to its overall antipsychotic profile.

dot

Caption: Mechanism of action of Oxypertine.

Quantitative Data on Catecholamine Depletion

Studies in animal models have demonstrated oxypertine's dose-dependent effects on catecholamine levels in various brain regions. The depletion of dopamine and norepinephrine is more pronounced than its effect on serotonin.[2]

| Drug & Dose | Brain Region | Norepinephrine (% of Control) | Dopamine (% of Control) | Reference |

| Oxypertine (10 mg/kg, i.p.) | Cortex | Not Statistically Significant | Significant Reduction | [2] |

| Oxypertine (10 mg/kg, i.p.) | Striatum | Not Statistically Significant | Significant Reduction | [2] |

| Oxypertine (10 mg/kg, i.p.) | Rat Brain (whole) | Uniform, but not statistically significant decrease | - | [2] |

| Oxypertine (up to 20 mg/kg, i.p.) | Striatum | - | Reduced | |

| Reserpine (2.5 mg/kg, i.p.) | Striatum | - | Reduced | |

| Tetrabenazine (5 mg/kg, i.p.) | Striatum | - | Reduced |

Table 1: Effect of Oxypertine and Comparative Agents on Catecholamine Levels in Rat Brain.

Oxypertine administration also leads to a dose-dependent increase in the levels of dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the cortex, striatum, and mid-brain.[2] This is consistent with the degradation of cytosolic dopamine by MAO following the inhibition of vesicular uptake.

| Drug & Dose | Brain Region | Homovanillic Acid (HVA) | 3,4-dihydroxyphenylacetic acid (DOPAC) | Reference |

| Oxypertine (10 and 35 mg/kg, i.p.) | Cortex, Striatum, Mid-brain | Dose-dependent increase | Significant increase (no difference between doses) | [2] |

| Oxypertine (10 mg/kg, i.p.) | Striatum | Increased | Increased | |

| Reserpine (2.5 mg/kg, i.p.) | Striatum | Increased | Increased | |

| Tetrabenazine (5 mg/kg, i.p.) | Striatum | Increased | Increased |

Table 2: Effect of Oxypertine and Comparative Agents on Dopamine Metabolite Levels in Rat Brain.

Experimental Protocols

Measurement of Brain Catecholamine Levels

A common and reliable method for quantifying norepinephrine and dopamine in brain tissue is High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

Protocol: HPLC with Fluorometric Detection for Catecholamine Quantification

-

Tissue Preparation:

-

Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, cortex) on an ice-cold plate.

-

Weigh the tissue sample and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine).

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a defined volume of the filtered supernatant onto a C18 reverse-phase HPLC column.

-

Use an isocratic mobile phase consisting of a sodium phosphate (B84403) buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid) at a constant flow rate.

-

Detect the separated catecholamines using a fluorescence detector set at appropriate excitation and emission wavelengths for native fluorescence (e.g., Ex: 280 nm, Em: 315 nm for both NE and DA).

-

-

Quantification:

-

Generate a standard curve using known concentrations of norepinephrine and dopamine standards.

-

Calculate the concentration of each catecholamine in the tissue sample by comparing its peak area to the standard curve and correcting for the internal standard.

-

Caption: VMAT2 Radioligand Binding Assay Workflow.

Conclusion and Future Directions

Oxypertine's ability to deplete central catecholamine stores, likely through the inhibition of VMAT2, is a key component of its pharmacological profile. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug developers to further investigate its mechanism of action and explore its therapeutic potential. Future research should focus on definitively determining the binding affinity of oxypertine for VMAT2 to solidify its molecular target. Furthermore, comparative studies with newer VMAT2 inhibitors could provide valuable insights into structure-activity relationships and guide the development of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of a range of neuropsychiatric and neurodegenerative disorders. The logical relationships and experimental workflows visualized in this guide offer a clear framework for pursuing these research avenues.

References

- 1. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential monoamine depletion by oxypertine in nerve terminals. Granulated synaptic vesicles in relation to depletion of norepinephrine, dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Oxypertine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypertine is a psychotropic agent, historically classified as an antipsychotic, that has garnered research interest for its applications in treating schizophrenia and anxiety disorders. This document provides a comprehensive technical overview of the pharmacological profile of oxypertine, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical applications. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex interactions within the central nervous system.

Introduction

Oxypertine, a phenylpiperazine derivative of the tryptamine (B22526) class, modulates several neurotransmitter systems, contributing to its antipsychotic and anxiolytic properties.[1] Although not as widely used as other psychotropic medications, its distinct pharmacological profile continues to be a subject of scientific investigation.[1] This guide aims to consolidate the current knowledge on oxypertine for researchers and professionals in drug development.

Mechanism of Action

Oxypertine's therapeutic effects are primarily attributed to its interaction with dopaminergic and serotonergic systems. It also exhibits activity on the norepinephrine (B1679862) system.

Dopamine (B1211576) Receptor Antagonism

Oxypertine acts as an antagonist at dopamine D2 receptors, a key mechanism for its antipsychotic effects.[2] By blocking D2 receptors, oxypertine is thought to reduce the hyperactivity of dopaminergic pathways implicated in the positive symptoms of schizophrenia.[2]

Serotonin (B10506) Receptor Antagonism

The compound displays a high affinity for serotonin 5-HT2A receptors, acting as an antagonist.[3] This action is a common feature of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics. Additionally, oxypertine has been described as a serotonin reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects by increasing the availability of serotonin in the synaptic cleft.[1]

Catecholamine Depletion

A notable characteristic of oxypertine is its ability to deplete catecholamines, particularly norepinephrine (NE) and dopamine (DA), in various brain regions.[4] The depletion of NE and DA is more pronounced than that of 5-hydroxytryptamine (5-HT).[4] This effect is thought to contribute to its overall antipsychotic action.[4]

Pharmacodynamics

The pharmacodynamic properties of oxypertine are defined by its binding affinities to various neurotransmitter receptors.

Receptor Binding Profile

Oxypertine exhibits a distinct receptor binding profile, with high affinity for serotonin 5-HT2A and dopamine D2 receptors.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 30 | [3] |

| Serotonin 5-HT2A | 8.6 | [3] |

Table 1: Receptor Binding Affinities of Oxypertine.

Pharmacokinetics

Detailed pharmacokinetic data for oxypertine in humans is limited in the available literature. Antipsychotics, in general, are typically lipophilic, well-absorbed orally, and undergo significant first-pass metabolism, leading to high plasma protein binding and extensive distribution.[5]

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | Data not available | |

| Distribution | ||

| Plasma Protein Binding | Data not available | |

| Volume of Distribution | Data not available | |

| Metabolism | ||

| Metabolizing Enzymes | Likely CYP450 enzymes | [6][7] |

| Elimination | ||

| Half-life | Data not available | |

| Clearance | Data not available |

Table 2: Pharmacokinetic Parameters of Oxypertine (Human).

Clinical Studies

Oxypertine has been investigated for the treatment of schizophrenia and anxiety disorders.

Schizophrenia

Anxiety

Oxypertine has been studied for its anxiolytic effects. In a double-blind, placebo-controlled study of 30 female patients with severe anxiety, oxypertine was administered at a daily dose of 20 mg.[1] The study utilized a "Visual Anxiety Scale" to measure outcomes. While the results suggested a relative anxiolytic effect, a significant difference between the active drug and placebo was not consistently observed across all patient groups.[1] For instance, in a group of nine patients receiving only oxypertine for four weeks, seven showed an "excellent response".[1] In another group where placebo was substituted with oxypertine, a significant positive response was noted.[1]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of oxypertine for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptors (e.g., rat striatum for D2, rat cortex for 5-HT2A).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A) and varying concentrations of oxypertine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of oxypertine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Catecholamine Depletion Measurement

Objective: To measure the depletion of norepinephrine and dopamine in rat brain regions following oxypertine administration.

Methodology:

-

Animal Model: Male Wistar rats are used.

-

Drug Administration: Oxypertine is administered intraperitoneally at various doses.

-

Tissue Collection: At specific time points after drug administration, animals are sacrificed, and brain regions of interest (e.g., cortex, striatum, hypothalamus) are dissected.

-

Neurotransmitter Extraction: The brain tissue is homogenized in an appropriate buffer, and catecholamines are extracted.

-

Quantification: The concentrations of norepinephrine and dopamine are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The levels of catecholamines in the brains of oxypertine-treated animals are compared to those in vehicle-treated control animals to determine the extent of depletion.

Structure-Activity Relationships

Oxypertine belongs to the indolyl-piperazine class of compounds. The structure-activity relationships (SAR) for this class indicate that modifications to the indole (B1671886) nucleus, the piperazine (B1678402) ring, and the alkyl chain connecting them can significantly alter the affinity for dopamine and serotonin receptors, as well as serotonin reuptake inhibition. Further research into specific SAR for oxypertine analogues is needed to fully elucidate the structural requirements for its pharmacological activity.

Signaling Pathways

The primary signaling pathways affected by oxypertine are those downstream of the dopamine D2 and serotonin 5-HT2A receptors.

Conclusion

Oxypertine is a multifaceted psychotropic agent with a complex pharmacological profile characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, as well as its ability to deplete catecholamines. While its clinical use has been limited, its unique mechanism of action warrants further investigation, particularly in elucidating its full pharmacokinetic profile in humans and conducting more extensive clinical trials with standardized outcome measures. A deeper understanding of its structure-activity relationships could also pave the way for the development of novel therapeutic agents with improved efficacy and side-effect profiles.

References

- 1. [Clinical evaluation of oxypertine in anxiety conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative trial of oxypertine and chlorpromazine in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxypertine. A review of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Use of Oxypertine in Schizophrenia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypertine, an indole (B1671886) derivative, was developed and investigated as an antipsychotic agent for the treatment of schizophrenia in the mid-20th century.[1] Though no longer in widespread clinical use, a retrospective analysis of its pharmacological profile and early clinical data provides valuable insights into the evolution of antipsychotic drug development. This technical guide synthesizes the available historical data on oxypertine, focusing on its mechanism of action, clinical trial methodologies, and its place within the historical context of schizophrenia treatment.

Pharmacological Profile

Oxypertine is a psychotropic drug that modulates several neurotransmitter systems in the brain, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).[2] Its primary antipsychotic effects are believed to stem from its activity as a dopamine D2 receptor and serotonin 5-HT2A receptor antagonist.[3]

Receptor Binding Affinity

While comprehensive quantitative data from historical studies is limited, available information indicates that oxypertine has a notable affinity for both D2 and 5-HT2A receptors. One source reports the following binding affinities (Ki):

| Receptor | Binding Affinity (Ki) |

| Dopamine D2 | 30 nM |

| Serotonin 5-HT2A | 8.6 nM |

| (Data sourced from Wikipedia, referencing pharmacological studies)[3] |

This dual antagonism is a characteristic shared with many atypical antipsychotics developed later, suggesting that oxypertine was, in some respects, ahead of its time.

Neurochemical Effects

In vivo studies in animal models provided further insight into oxypertine's mechanism of action. Research indicated that oxypertine could induce a dose-dependent depletion of norepinephrine (NE) and dopamine (DA) in various regions of the rat brain, with a more pronounced effect on these catecholamines than on serotonin (5-HT).[4] At a dose of 10 mg/kg, oxypertine was shown to cause a significant reduction in DA levels in the cortex and striatum.[4] This depletion of catecholamines, similar to the action of reserpine, was thought to contribute to its antipsychotic properties.[3]

Mechanism of Action: Signaling Pathways

The therapeutic effects of oxypertine in schizophrenia are primarily mediated through the modulation of the dopamine D2 and serotonin 5-HT2A receptor signaling pathways in the brain.

Dopamine D2 Receptor Antagonism

Oxypertine acts as an antagonist at D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins. In schizophrenia, the hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By blocking D2 receptors, oxypertine inhibits the downstream signaling cascade, leading to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) and the modulation of protein kinase A (PKA) activity. This ultimately helps to normalize dopaminergic neurotransmission and alleviate psychotic symptoms.

Serotonin 5-HT2A Receptor Antagonism

Oxypertine's antagonism of 5-HT2A receptors, which are coupled to Gq/11 proteins, is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects. By blocking 5-HT2A receptors in cortical regions, oxypertine can indirectly enhance dopamine release in the prefrontal cortex, which may alleviate negative and cognitive symptoms. The antagonism of the Gq/11 pathway inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are key second messengers.

Historical Clinical Trials

Several clinical trials were conducted in the 1960s to evaluate the efficacy and safety of oxypertine in patients with schizophrenia. These early studies often compared oxypertine to the standard antipsychotics of the era, such as chlorpromazine (B137089) and trifluoperazine. While full access to the quantitative data from these historical trials is limited, the available literature provides insights into their design and general findings.

Experimental Protocols

The clinical trials of oxypertine in schizophrenia generally followed a comparative, and in some cases, double-blind, randomized design.

-

Patient Population: The studies typically enrolled adult patients with a diagnosis of chronic schizophrenia.[5][6] Some trials specifically focused on patients exhibiting withdrawn behaviors.

-

Dosage: Oral administration of oxypertine was the standard route.[2] Specific dosages varied across studies, with some reports of daily doses around 20 mg for anxiety, while higher doses were likely used for schizophrenia.[7]

-

Assessment Tools: Clinician-rated scales were the primary instruments for assessing changes in symptomatology. Commonly used scales included:

-

Comparators: Oxypertine was frequently compared to phenothiazine (B1677639) antipsychotics, which were the standard of care at the time. Notable comparators included:

A generalized workflow for these historical clinical trials can be conceptualized as follows:

Clinical Efficacy

The results of these early trials suggested that oxypertine had antipsychotic properties. Some studies indicated that oxypertine might have a particular benefit in activating withdrawn patients.[9] However, a meta-analysis of randomized controlled trials comparing chlorpromazine to other antipsychotics found that chlorpromazine was more efficacious than oxypertine.[10] The overall limited and sometimes conflicting data, coupled with the emergence of other antipsychotic agents, likely contributed to oxypertine not achieving widespread and sustained use in the treatment of schizophrenia.

Side Effect Profile

Like other antipsychotics of its time, oxypertine was associated with a range of side effects. Common adverse effects included sedation and extrapyramidal symptoms, although some evidence suggested a potentially lower liability for the latter compared to some typical antipsychotics.

Conclusion

Oxypertine represents an interesting chapter in the history of psychopharmacology. Its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors foreshadowed the development of later atypical antipsychotics. The historical clinical trials, though lacking the rigorous design and detailed reporting of modern studies, provide a glimpse into the early efforts to find effective treatments for schizophrenia. For researchers and drug development professionals, the story of oxypertine underscores the importance of a multi-receptor approach in antipsychotic drug design and highlights the evolution of clinical trial methodology in psychiatry. A deeper understanding of the successes and limitations of early compounds like oxypertine can inform the development of novel and more effective treatments for schizophrenia.

References

- 1. What is Oxypertine used for? [synapse.patsnap.com]

- 2. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparative trial of oxypertine and chlorpromazine in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Assessment of Five (PANSS, SAPS, SANS, NSA-16, CGI-SCH) commonly used Symptoms Rating Scales in Schizophrenia and Comparison to Newer Scales (CAINS, BNSS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Double-blind Trial of Oxypertine for Anxiety Neurosis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 7. [Clinical evaluation of oxypertine in anxiety conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Short Scale for Rating “Activity-Withdrawal” in Schizophrenics | Journal of Mental Science | Cambridge Core [cambridge.org]

- 9. An Extended Trial of Oxypertine in Five Selected Cases of Chronic Schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

The Neuroleptic Profile of Oxypertine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypertine is an indole (B1671886) derivative antipsychotic agent that has been utilized in the management of schizophrenia and anxiety. Its therapeutic effects are attributed to a multifaceted mechanism of action involving the modulation of several key neurotransmitter systems in the central nervous system. This technical guide provides an in-depth analysis of the neuroleptic properties of Oxypertine, focusing on its pharmacodynamics, preclinical evidence, and clinical applications. We present a comprehensive overview of its receptor binding affinities, detailed experimental protocols for key preclinical assessments, and a summary of its effects on monoamine metabolism. Furthermore, we visualize the pertinent signaling pathways and experimental workflows to offer a clear and concise understanding of its pharmacological profile.

Introduction

Oxypertine, chemically described as 1-[2-(5,6-dimethoxy-2-methyl-3-indole) ethyl]-4-phenylpiperidine, is a psychotropic agent with both antipsychotic and anxiolytic properties.[1][2] Belonging to the indole class of compounds, its mechanism of action is complex, primarily involving the antagonism of dopamine (B1211576) and serotonin (B10506) receptors, alongside the depletion of presynaptic monoamine stores.[3][4] This dual action on both receptor blockade and neurotransmitter levels distinguishes its neuroleptic profile. This whitepaper aims to provide a detailed technical overview of the core neuroleptic characteristics of Oxypertine for professionals in the field of neuroscience and drug development.

Pharmacodynamics: Receptor Binding Profile

Oxypertine exhibits a significant affinity for both dopamine D2 and serotonin 5-HT2 receptors, which is a hallmark of many atypical antipsychotic medications.[1][4] The antagonism of these receptors is central to its therapeutic efficacy in psychosis.[5]

Table 1: Receptor Binding Affinity of Oxypertine [1][4]

| Receptor Subtype | Affinity (Ki) in nM |

| Dopamine D2 | 30 |

| Serotonin 5-HT2 | 8.6 |

Note: Lower Ki values indicate higher binding affinity.

Mechanism of Action

Oxypertine's neuroleptic properties stem from a combination of postsynaptic receptor blockade and presynaptic monoamine depletion.

Dopamine and Serotonin Receptor Antagonism

Oxypertine acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][4] The blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[5] The antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics and could also play a role in mitigating negative symptoms.[6]

Presynaptic Monoamine Depletion

In addition to receptor antagonism, Oxypertine causes a depletion of monoamines—norepinephrine (NE), dopamine (DA), and serotonin (5-HT)—from presynaptic nerve terminals.[7] This action is likely mediated through the inhibition of the vesicular monoamine transporter 2 (VMAT2).[8][9][10] VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, Oxypertine leads to a reduction in the storage and release of these neurotransmitters.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Clinical evaluation of oxypertine in anxiety conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Oxypertine used for? [synapse.patsnap.com]

- 4. Oxypertine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential monoamine depletion by oxypertine in nerve terminals. Granulated synaptic vesicles in relation to depletion of norepinephrine, dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

Oxypertine for Anxiety Research: A Technical Guide

An In-depth Examination of a Multifaceted Psychotropic Agent for Researchers, Scientists, and Drug Development Professionals.

Introduction

Oxypertine is a psychotropic drug of the indole (B1671886) derivative class that has been investigated for its anxiolytic and antipsychotic properties.[1][2] Chemically, it is a substituted tryptamine (B22526) and phenylpiperazine derivative, sharing structural similarities with compounds like alpertine (B1662706) and milipertine.[3] Though previously marketed for the treatment of schizophrenia under brand names such as Equipertine, Integrin, and Opertil, it is no longer widely used.[3][4] However, its distinct pharmacological profile, characterized by modulation of multiple neurotransmitter systems, continues to make it a subject of scientific interest, particularly for its potential applications in anxiety disorders.[1][5] This technical guide provides a comprehensive overview of oxypertine, focusing on its mechanism of action, preclinical and clinical research in anxiety, and detailed experimental methodologies to support further investigation.

Chemical and Physical Properties

Oxypertine is an organic molecular entity with a defined chemical structure and properties.[4][6] A summary of its key identifiers and properties is presented below.

| Property | Value |

| IUPAC Name | 5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole[3][4] |

| Molecular Formula | C₂₃H₂₉N₃O₂[3][6] |

| Molar Mass | 379.504 g·mol⁻¹[3] |

| CAS Number | 153-87-7[3] |

| Drug Class | Indole derivative[2], Phenylpiperazine |

| Synonyms | WIN-18501, Equipertine, Integrin, Lanturil, Opertil[3][4] |

Pharmacology

Pharmacodynamics: A Multi-Target Mechanism of Action

Oxypertine's therapeutic and adverse effects are rooted in its interaction with multiple neurotransmitter systems, primarily the dopaminergic, serotonergic, and to a lesser extent, adrenergic systems.[1][2] Its primary mechanism is believed to be the antagonism of dopamine (B1211576) and serotonin (B10506) receptors, coupled with a unique property of depleting catecholamines.[2][3]

Key Actions:

-

Dopamine D₂ Receptor Antagonism : Oxypertine binds to D₂ receptors, blocking the action of dopamine.[2][3] This action is thought to underlie its antipsychotic effects by reducing the hyperactivity in dopaminergic pathways associated with psychosis.[2]

-

Serotonin 5-HT₂ Receptor Antagonism : The drug shows a high affinity for 5-HT₂ receptors.[3] This antagonism, combined with potential serotonin reuptake inhibition, contributes to its anxiolytic and antidepressant effects by modulating serotonergic pathways.[1][2]

-

Catecholamine Depletion : Similar to reserpine, oxypertine has been shown to deplete catecholamines (norepinephrine and dopamine) in the brain, while not affecting serotonin levels.[3][7] This depletion is dose-dependent and may contribute significantly to its overall psychotropic effects.[7]

The multifaceted interaction of oxypertine with these key neurotransmitter systems is visualized in the signaling pathway diagram below.

Receptor Binding Profile

Quantitative analysis of oxypertine's binding affinity for various receptors provides insight into its pharmacodynamic profile. The drug exhibits a notable affinity for both serotonergic and dopaminergic receptors.

| Receptor | Binding Affinity (Kᵢ) | Reference |

| Serotonin 5-HT₂ | 8.6 nM | [3] |

| Dopamine D₂ | 30 nM | [3] |

Preclinical Research

Preclinical studies in animal models have been crucial in elucidating the neurochemical and behavioral effects of oxypertine. These studies confirm its impact on central monoamine systems.

Neurochemical Studies

Research in rats demonstrated that oxypertine administration leads to a dose-dependent depletion of norepinephrine (NE) and dopamine (DA), with a more pronounced effect on these catecholamines than on 5-hydroxytryptamine (5-HT).[7]

| Parameter | Dosage (i.p.) | Brain Region | Effect |

| Dopamine (DA) | 10 mg/kg | Cortex, Striatum | Significant reduction[7] |

| Norepinephrine (NE) | 10 mg/kg | Whole Brain | Non-significant decrease[7] |

| Homovanillic Acid (HVA) | 10-35 mg/kg | Cortex, Striatum, Mid-brain | Dose-dependent increase[7] |

| DOPAC | 10 & 35 mg/kg | Not specified | Significant increase[7] |

Behavioral Studies

In animal models, oxypertine has been shown to antagonize the behavioral effects of a dopamine receptor agonist (apomorphine) and a serotonin receptor agonist (tryptamine).[3] Pretreatment with oxypertine dose-dependently inhibited apomorphine-induced stereotypy in rats, further supporting its dopamine-blocking activity.[7] Studies in baboons have also been conducted to evaluate its effect on anxiety-induced behavior.[8]

Experimental Protocol: Neurochemical Analysis in Rats

The following protocol is a generalized representation based on the methodology described in the literature for assessing oxypertine's effect on brain monoamines.[7]

-

Animal Model : Male Wistar rats.

-

Drug Administration : Oxypertine is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 10 mg/kg, 35 mg/kg). A control group receives the vehicle only.

-

Tissue Collection : At a specified time post-injection, animals are euthanized. The brain is rapidly excised and dissected on a cold plate to isolate specific regions (e.g., cortex, striatum, mid-brain).

-

Neurotransmitter Analysis :

-

Tissue samples are homogenized in an appropriate buffer (e.g., perchloric acid).

-

Homogenates are centrifuged to precipitate proteins.

-

The supernatant is analyzed for levels of DA, NE, 5-HT, and their metabolites (HVA, DOPAC) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

-

Data Analysis : Neurotransmitter concentrations are quantified by comparing peak areas to those of known standards. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare drug-treated groups with the control group.

Clinical Research in Anxiety

Oxypertine has been evaluated in several clinical trials for its efficacy in treating anxiety disorders, although much of this research was conducted several decades ago.

Summary of Clinical Trial Findings

Clinical evaluations have yielded mixed results. One double-blind trial in patients with chronic anxiety neurosis suggested that oxypertine is superior to placebo as an adjunctive treatment.[9] Another study involving 30 female patients with severe anxiety found that a 20 mg dose provided a "relative anxiolytic effect," though no significant benefits were observed between the active drug and placebo in the overall group analysis.[10] However, in a crossover portion of the same study, a significant response was seen when oxypertine replaced placebo, while no response occurred when placebo substituted oxypertine.[10] A separate study compared oral oxypertine (20 mg) with papaveretum and atropine (B194438) for preoperative anxiety, finding it produced a comparable relief of anxiety.[11]

| Study Design | Patient Population | Dosage | Key Outcome(s) | Reference |

| Double-blind, Placebo-controlled | Chronic anxiety neurosis | Not specified | Oxypertine superior to placebo as adjunctive treatment. | [5][9] |

| Placebo-controlled | 30 female patients with severe anxiety | 20 mg | "Relative anxiolytic effect"; significant response when replacing placebo. | [10] |

| Double-blind, Comparative | 185 preoperative patients | 20 mg (oral) | Relief of anxiety comparable to papaveretum/atropine. | [11] |

Experimental Protocol: Double-Blind Trial for Anxiety Neurosis

The following protocol is a generalized representation based on the methodology described for clinical trials of oxypertine in anxiety.[5][9]

-

Patient Selection : Patients diagnosed with chronic anxiety neurosis by at least two psychiatrists are recruited.

-

Washout Period : A one-week period after admission where patients are weaned from any previous medications (except occasional night sedation).

-

Baseline Assessment : The severity of anxiety symptoms is rated using a standardized scale, such as a modified Hamilton Anxiety Rating Scale. Other measures like the IPAT Anxiety Scale may also be used.

-

Randomization : Patients are randomly assigned to receive either oxypertine or an identical placebo in a double-blind manner.

-

Treatment Period : Patients receive the assigned treatment for a predefined duration (e.g., several weeks). During this time, they continue with standard hospital programs like psychotherapy.

-

Follow-up Assessment : Anxiety symptoms are re-rated at regular intervals and at the end of the trial by a blinded rater.

-

Data Analysis : Changes in anxiety scores from baseline to the end of the trial are compared between the oxypertine and placebo groups using appropriate statistical tests.

Adverse Effects and Drug Interactions

Like most psychotropic medications, oxypertine is associated with a range of potential side effects and drug interactions.

| Category | Examples |

| Common Side Effects | Drowsiness, dry mouth, dizziness, nausea, constipation.[1][12] |

| Cardiovascular Effects | Changes in blood pressure, tachycardia (fast heart rate), bradycardia (slow heart rate).[1][12] |

| Extrapyramidal Symptoms (EPS) | Tremors, rigidity, slowness of movement (bradykinesia).[12] |

| Serious/Rare Side Effects | Tardive dyskinesia, Neuroleptic Malignant Syndrome (NMS).[1][12] |

| Metabolic/Hormonal | Potential for weight gain and hormonal imbalances.[12] |

| Drug Interactions | |

| CNS Depressants | Exacerbated sedation with alcohol, benzodiazepines, opioids.[1][13] |

| Serotonergic Agents | Increased risk of serotonin syndrome with SSRIs or MAOIs.[1] |

| Metabolic Inducers/Inhibitors | Drugs altering liver metabolism (e.g., certain antiepileptics) can affect oxypertine levels.[1] |

Conclusion and Future Directions

Oxypertine is a pharmacologically complex agent with a mechanism of action that spans dopaminergic, serotonergic, and catecholaminergic systems. While its use has declined, historical preclinical and clinical data suggest it possesses anxiolytic properties. However, the existing research is dated, and studies often lack the rigorous design and detailed reporting standards of modern clinical trials.

For drug development professionals and researchers, oxypertine presents an interesting case study. Its unique combination of receptor antagonism and catecholamine depletion warrants further investigation to dissect which components are responsible for its anxiolytic versus its antipsychotic and side effects. Future research should focus on:

-

Receptor Occupancy Studies : Utilizing modern imaging techniques like PET to determine the in-vivo receptor occupancy of D₂ and 5-HT₂ receptors at clinically relevant anxiolytic doses.

-

Modern Preclinical Models : Evaluating oxypertine in more sophisticated animal models of anxiety that assess different domains of the disorder (e.g., social interaction, fear conditioning).

-

Dose-Response Studies : Conducting rigorous, well-controlled clinical trials to establish a clear dose-response relationship for anxiolytic efficacy versus the incidence of adverse effects, particularly EPS.

-

Biomarker Identification : Investigating potential genetic or neurochemical biomarkers that could predict a favorable response to oxypertine, allowing for more targeted therapeutic strategies.

By applying modern research methodologies, the unique pharmacology of oxypertine could be leveraged to inform the development of novel, more effective, and better-tolerated anxiolytic agents.

References

- 1. What is Oxypertine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Oxypertine? [synapse.patsnap.com]

- 3. Oxypertine - Wikipedia [en.wikipedia.org]

- 4. Oxypertine | C23H29N3O2 | CID 4640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Double-blind Trial of Oxypertine for Anxiety Neurosis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Neurochemical and behavioral studies on the mode of action of oxypertine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proceedings: Effect of oxypertine on anxiety-induced behaviour in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Double-blind Trial of Oxypertine for Anxiety Neurosis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 10. [Clinical evaluation of oxypertine in anxiety conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oral premedication with oxypertine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are the side effects of Oxypertine? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Chemical Structure and Analogs of Oxypertine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypertine is a substituted indole (B1671886) derivative that has been studied for its antipsychotic and neuroleptic properties. As a member of the "pertine" class of compounds, its unique chemical structure, centered on a 5,6-dimethoxy-2-methyl-1H-indole core, has been a subject of interest for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the chemical structure of oxypertine and its key analogs, alongside quantitative pharmacological data, detailed experimental methodologies, and visualizations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Structure of Oxypertine

Oxypertine is chemically known as 5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole.[1] Its structure features a dimethoxy-substituted indole ring linked via an ethyl chain to a phenylpiperazine moiety.

Key Structural Features:

-

Indole Nucleus: A bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The indole scaffold is a common feature in many biologically active compounds.

-

5,6-Dimethoxy Substitution: The presence of two methoxy (B1213986) groups at the 5 and 6 positions of the indole ring influences the molecule's electronic properties and its interaction with biological targets.

-

2-Methyl Group: A methyl substituent at the 2-position of the indole ring.

-

Ethyl Linker: A two-carbon chain connecting the indole nucleus to the piperazine (B1678402) ring.

-

4-Phenylpiperazine Moiety: A piperazine ring with a phenyl group attached to one of the nitrogen atoms. This part of the molecule is crucial for its pharmacological activity.

Analogs of Oxypertine

Several analogs of oxypertine have been synthesized and studied to explore the impact of structural modifications on pharmacological activity. The primary analogs include alpertine, milipertine, and solypertine (B1294456). These compounds share the core tryptamine (B22526) and piperazinylethylindole structure with oxypertine but differ in their substitution patterns.[2][3][4]

Structural Comparison of Oxypertine and its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from Oxypertine |

| Oxypertine | C₂₃H₂₉N₃O₂ | 379.50 | - |

| Alpertine | C₂₅H₃₁N₃O₄ | 437.53 | Addition of an ethyl carboxylate group at the 2-position of the indole ring.[5][6] |

| Milipertine | C₂₄H₃₁N₃O₃ | 409.53 | The phenyl group on the piperazine ring is substituted with a methoxy group at the ortho position.[4] |

| Solypertine | C₂₂H₂₅N₃O₃ | 379.46 | The 5,6-dimethoxy groups on the indole ring are replaced by a methylenedioxy group, and the phenylpiperazine has a methoxy group at the ortho position.[1][2] |

Pharmacological Profile

Oxypertine and its analogs primarily exert their effects through interactions with dopamine (B1211576) and serotonin (B10506) receptors. Oxypertine, in particular, shows a high affinity for the serotonin 5-HT₂ and dopamine D₂ receptors.[3] The antipsychotic effects of these compounds are believed to be mediated by their antagonist activity at these receptors.

Receptor Binding Affinities (Ki in nM)

| Compound | Dopamine D₂ Receptor | Serotonin 5-HT₂ Receptor |

| Oxypertine | 30 | 8.6 |

| Alpertine | Data not available | Data not available |

| Milipertine | Data not available | Data not available |

| Solypertine | Data not available | Data not available |

Experimental Protocols

General Synthesis of Indole Derivatives

The synthesis of oxypertine and its analogs typically involves the construction of the substituted indole core followed by the attachment of the phenylpiperazine side chain. A common method for indole synthesis is the Fischer indole synthesis.

Example Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: A substituted phenylhydrazine (B124118) is reacted with an appropriate ketone or aldehyde in an acidic medium to form a phenylhydrazone.

-

Cyclization: The phenylhydrazone is then heated in the presence of a catalyst, such as a Brønsted or Lewis acid, to induce an electrocyclic reaction followed by the elimination of ammonia (B1221849) to form the indole ring.

A detailed, step-by-step protocol for the specific synthesis of oxypertine and each analog is not publicly available. The above represents a general synthetic strategy for this class of compounds.

Receptor Binding Assay Protocol

The following is a generalized protocol for determining the receptor binding affinity of compounds like oxypertine.

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₂A receptors) are prepared from cultured cells or animal brain tissue.

-

Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors or [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound (oxypertine or its analogs).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Oxypertine's antagonism of dopamine D₂ and serotonin 5-HT₂A receptors interrupts their respective signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.

Dopamine D₂ Receptor Signaling Pathway

Dopamine D₂ receptors are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, oxypertine can prevent these downstream effects.

Caption: Dopamine D₂ Receptor Signaling Pathway and Oxypertine's Point of Intervention.

Serotonin 5-HT₂A Receptor Signaling Pathway

Serotonin 5-HT₂A receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Oxypertine's antagonism at this receptor inhibits this signaling cascade.

Caption: Serotonin 5-HT₂A Receptor Signaling and Oxypertine's Inhibitory Action.

Conclusion

Oxypertine and its analogs represent an important class of indole-based antipsychotic agents. Their chemical structures, characterized by a substituted indole core and a phenylpiperazine side chain, are key to their pharmacological activity at dopamine and serotonin receptors. While the parent compound, oxypertine, has been relatively well-characterized, there is a notable lack of detailed quantitative data and experimental protocols for its primary analogs. Further research into the synthesis, SAR, and specific receptor binding profiles of alpertine, milipertine, and solypertine is warranted to fully elucidate their therapeutic potential and guide the development of novel neuroleptic agents. The signaling pathway diagrams provided herein offer a visual representation of the molecular mechanisms underlying the action of these compounds, serving as a foundational tool for further investigation.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

Oxypertine's Effect on Monoamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypertine is a psychotropic drug, chemically classified as a substituted indole, that has demonstrated both antipsychotic and anxiolytic properties. Its mechanism of action is complex, involving modulation of multiple neurotransmitter systems, primarily the monoamines: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). This technical guide provides an in-depth overview of the effects of oxypertine on monoamine metabolism, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the proposed mechanisms of action.

Mechanism of Action

Oxypertine exerts its effects through a dual mechanism: antagonism of postsynaptic monoamine receptors and depletion of presynaptic monoamine stores.

1. Receptor Antagonism: Oxypertine displays a significant affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is a hallmark of typical antipsychotics and is believed to contribute to the amelioration of positive psychotic symptoms.[2] Antagonism of 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[3]